molecular formula C29H34ClN3O5S2 B6486061 methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215461-23-6

methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486061
CAS No.: 1215461-23-6
M. Wt: 604.2 g/mol
InChI Key: LDLBAZCNUJCPMJ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a thieno[2,3-c]pyridine core modified with a benzamido group, azepane-sulfonyl substituent, and a benzyl moiety. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O5S2.ClH/c1-37-29(34)26-24-15-18-31(19-21-9-5-4-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-2-3-8-17-32;/h4-6,9-14H,2-3,7-8,15-20H2,1H3,(H,30,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLBAZCNUJCPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core linked to an azepane-1-sulfonyl moiety and a benzyl group. Its unique structure contributes to its biological activity.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C₂₁H₂₆N₂O₅S₂·HCl
  • CAS Number : 1215538-38-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function through:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways.

Potential Biological Pathways

  • Antitumor Activity : Preliminary studies suggest that derivatives of thieno[2,3-c]pyridine exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines.
  • Cell Cycle Regulation : Research indicates that some derivatives can induce cell cycle arrest in the G0/G1 phase, thereby reducing the number of proliferating cells.

Antitumor Studies

A study evaluated the antitumor effects of related thieno[3,2-b]pyridine derivatives on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results demonstrated significant growth inhibition in cancer cells with minimal impact on non-tumorigenic cells (MCF-12A) .

CompoundGI50 (μM)Effect on MDA-MB-231Effect on MCF-12A
Compound 2e13Decreased cell numberMinimal effect

Case Studies

  • In Vivo Studies :
    • Compound 2e showed a reduction in tumor size using the chick chorioallantoic membrane (CAM) model.
    • The study indicated that the compound significantly decreased viable cell counts and altered the cell cycle profile.
  • Mechanistic Insights :
    • Flow cytometry analysis revealed an increase in G0/G1 phase cells and a decrease in S phase cells upon treatment with the compound .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thienopyridine derivatives. While they share structural similarities, variations in their functional groups lead to differences in their biological activities.

Compound NameStructural FeaturesNotable Activity
Compound AThieno[3,2-b]pyridine coreAntitumor effects
Compound BModified benzamide structureEnzyme inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

Core Heterocycle: The target compound’s thieno[2,3-c]pyridine core differs from the thiazolo[3,2-a]pyrimidine (e.g., compounds 11a/b) and pyrimido[2,1-b]quinazoline (compound 12) scaffolds in the evidence.

Substituent Profiles: The azepane-sulfonyl group in the target compound introduces a seven-membered ring with sulfonamide functionality, contrasting with the 2,4,6-trimethylbenzylidene (11a) or 4-cyanobenzylidene (11b) groups in analogs. The azepane moiety may improve metabolic stability compared to smaller substituents . The benzyl group at position 6 enhances lipophilicity relative to the 5-methylfuran-2-yl group in compound 12, which could influence membrane permeability .

Physicochemical Properties

Compound Core Structure Key Substituents Molecular Formula (Calc. MW) Melting Point (°C) Yield (%)
Target Compound (Hydrochloride) Thieno[2,3-c]pyridine Azepane-sulfonyl, benzyl C30H32ClN3O5S2 (634.23 g/mol)* Not Reported Not Reported
(2Z)-2-(2,4,6-Trimethylbenzylidene)-11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene C20H10N4O3S (386.08 g/mol) 243–246 68
(2Z)-2-(4-Cyanobenzylidene)-11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene C22H17N3O3S (403.11 g/mol) 213–215 68
Compound 12 Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl C17H10N4O3 (318.07 g/mol) 268–269 57

*Calculated molecular weight based on structural formula.

Pharmacological and Biochemical Insights

Bioactivity Comparison

  • Compound 12 : Exhibits a quinazoline core linked to a methylfuran group, which is associated with antitumor activity in preclinical models. Its high melting point (268–269°C) suggests strong crystalline stability .
  • Compounds 11a/b: The thiazolo-pyrimidine derivatives show moderate bioactivity in preliminary screens, with the cyanobenzylidene group (11b) likely enhancing electronic interactions with target proteins .
  • Target Compound : The azepane-sulfonyl group may confer selectivity for sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), while the benzyl group could modulate blood-brain barrier penetration.

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